

A Comparative Analysis of the Efficacy of VPC01091.4 and FTY720

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Compound of Interest

Compound Name: VPC01091.4

Cat. No.: B12368276

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This guide provides a detailed, objective comparison of the pharmacological properties and efficacy of two immunomodulatory compounds: **VPC01091.4** and FTY720 (Fingolimod). Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the distinct and overlapping mechanisms of action of these molecules.

Introduction

FTY720 (Fingolimod) is a well-established immunomodulatory drug, the first oral therapy approved for relapsing-remitting multiple sclerosis.[1] Its mechanism of action is primarily attributed to its function as a sphingosine-1-phosphate (S1P) receptor modulator.[2] In contrast, **VPC01091.4** is an analog of FTY720 with a more complex and debated pharmacological profile. One line of research identifies **VPC01091.4** as a non-phosphorylatable FTY720 analog that does not interact with S1P receptors but instead functions as an inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[3][4] A separate study, however, characterizes VPC01091 as a selective S1P receptor 1 (S1PR1) agonist and S1P receptor 3 (S1PR3) antagonist.[5] This guide will explore both reported mechanisms of **VPC01091.4** in comparison to FTY720.

Molecular Mechanisms of Action

FTY720 (Fingolimod) is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active form, FTY720-phosphate (FTY720-P).[6][7] FTY720-P is a potent agonist at four of the five S1P receptor subtypes: S1PR1, S1PR3, S1PR4, and S1PR5.[7] Its therapeutic effects are

primarily mediated through its action on S1PR1 on lymphocytes.[2] Agonism of S1PR1 leads to the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the endogenous S1P gradient that is necessary for their egress from secondary lymphoid organs. [2] This sequestration of lymphocytes in the lymph nodes reduces the number of circulating lymphocytes, including autoreactive T cells, that can infiltrate the central nervous system and cause inflammation and damage in autoimmune diseases like multiple sclerosis.[2]

VPC01091.4 presents a dual and somewhat conflicting mechanistic profile in the scientific literature.

- As a TRPM7 Inhibitor: One body of research indicates that **VPC01091.4** is a non-phosphorylatable analog of FTY720, meaning it is not converted to a phosphate form.[3][4] This research asserts that **VPC01091.4** does not have activity at S1P receptors.[3][4] Instead, it is identified as a potent inhibitor of the TRPM7 channel, an ion channel and kinase that has been implicated in inflammatory responses in macrophages.[3][4] By inhibiting TRPM7, **VPC01091.4** is proposed to exert anti-inflammatory effects without causing the lymphopenia characteristic of FTY720.[3]
- As a Selective S1PR1 Agonist and S1PR3 Antagonist: Another study describes VPC01091 as a selective S1PR1 agonist and S1PR3 antagonist.[5] In this context, its efficacy in a model of lung ischemia-reperfusion injury was found to be comparable to that of FTY720, and its protective effects were reversed by an S1PR1 antagonist, suggesting its action is mediated through S1PR1.[5] This profile suggests a more nuanced interaction with the S1P signaling pathway compared to the broad agonism of FTY720-P.

The following sections will present the available quantitative data and experimental protocols related to these distinct mechanisms.

Quantitative Data Comparison

The following tables summarize the available quantitative data for **VPC01091.4** and FTY720-P, reflecting their differing reported targets and potencies.

Table 1: Receptor Binding Affinities and Inhibitory Concentrations

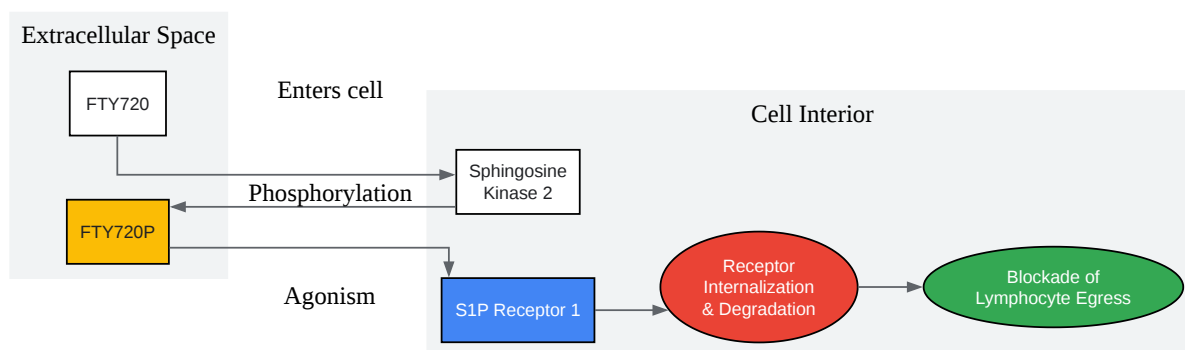
Compound	Target	Assay Type	Value	Reference
VPC01091.4	TRPM7	Patch Clamp Electrophysiology	IC50: 0.665 μ M	[3]
VPC01091	S1PR1	Not Specified	Agonist	[5]
S1PR3	Not Specified	Antagonist	[5]	
FTY720-phosphate	S1PR1	Radioligand Binding	Ki: 0.33 nM	[8]
S1PR3	Radioligand Binding	Ki: 1.2 nM	[8]	
S1PR4	Radioligand Binding	Ki: 0.3 nM	[8]	
S1PR5	Radioligand Binding	Ki: 0.6 nM	[8]	
FTY720 (unphosphorylated)	TRPM7	Patch Clamp Electrophysiology	IC50: ~0.72 μ M	[9]

Table 2: In Vivo Efficacy in Animal Models

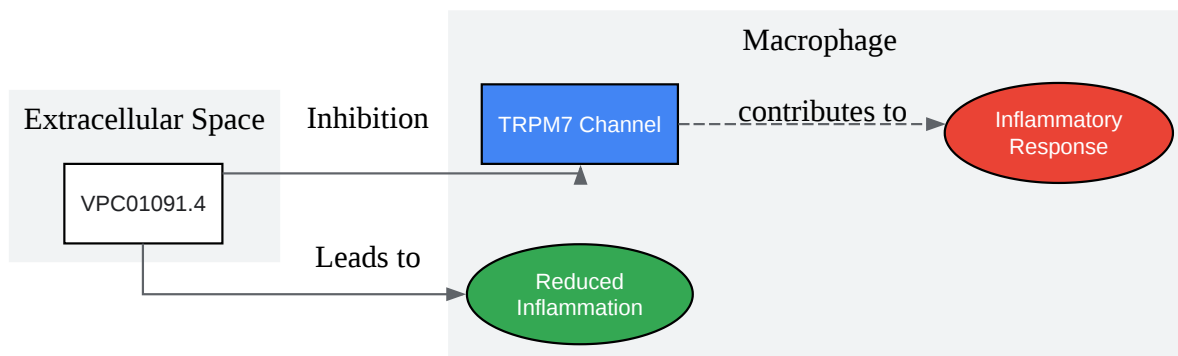
Compound	Animal Model	Effect	Reference
VPC01091.4	Mouse Endotoxemia (LPS-induced)	Reduced inflammation and disease severity without impacting blood lymphocyte counts.	[3][4]
VPC01091	Mouse Lung Ischemia-Reperfusion Injury	Comparable protection from lung injury and dysfunction to FTY720.	[5]
FTY720	Mouse Lung Ischemia-Reperfusion Injury	Significantly improved lung function and reduced vascular permeability and inflammation.	[5]

Signaling Pathway Diagrams

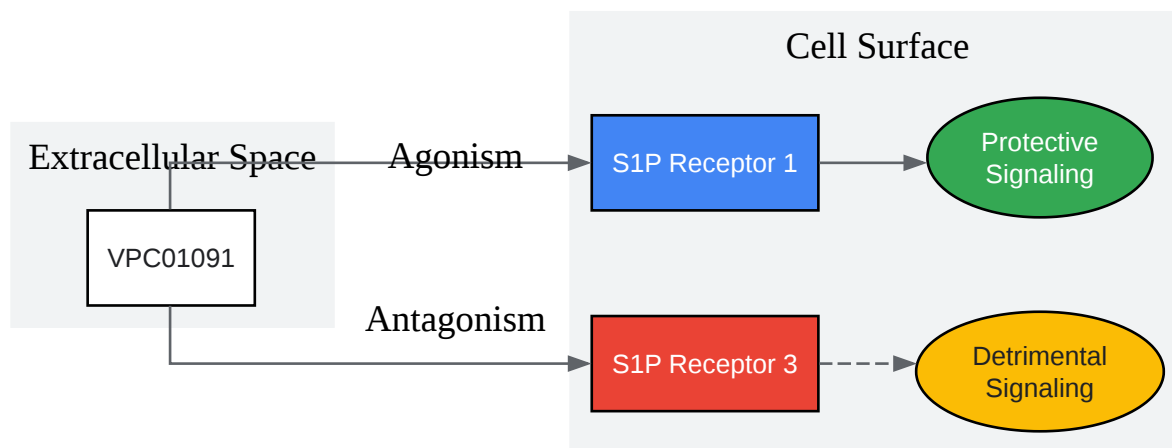
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for FTY720 and the two reported mechanisms of **VPC01091.4**.



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Caption: FTY720 Signaling Pathway.

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Caption: VPC01091.4 as a TRPM7 Inhibitor.

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Caption: VPC01091 as a Selective S1PR Modulator.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of **VPC01091.4** and FTY720.

Radioligand Binding Assay for S1P Receptors

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To measure the inhibitory constant (K_i) of FTY720-P for S1P receptors.

Materials:

- Cell membranes expressing the S1P receptor of interest (e.g., S1PR1, S1PR3, S1PR4, S1PR5).
- Radioligand (e.g., [^{33}P]S1P).
- Unlabeled competitor (FTY720-P).
- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl_2 , 0.4% fatty acid-free BSA, pH 7.4).
- 96-well filter plates.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of the unlabeled competitor (FTY720-P) in assay buffer.
- In a 96-well plate, add the cell membranes, the radioligand at a constant concentration, and varying concentrations of the unlabeled competitor. Include control wells with only radioligand and membranes (total binding) and wells with radioligand, membranes, and a high concentration of unlabeled S1P (non-specific binding).
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

GTPyS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by an agonist.

Objective: To determine the potency (EC₅₀) and efficacy (E_{max}) of FTY720-P as an agonist for S1P receptors.

Materials:

- Cell membranes expressing the S1P receptor of interest and associated G proteins.
- [³⁵S]GTPyS (a non-hydrolyzable GTP analog).
- Agonist (FTY720-P).
- GDP.
- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
- 96-well filter plates.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of the agonist (FTY720-P) in assay buffer.
- In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the agonist.
- Initiate the reaction by adding [³⁵S]GTPyS.

- Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Terminate the reaction by rapid filtration through filter plates and wash with ice-cold buffer.
- Measure the amount of bound [^{35}S]GTPyS on the filters using a scintillation counter.
- Plot the amount of bound [^{35}S]GTPyS against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response).

In Vivo Lymphocyte Trafficking Assay

This assay evaluates the effect of a compound on the distribution of lymphocytes in an animal model.

Objective: To assess the effect of FTY720 on lymphocyte sequestration in lymphoid organs.

Materials:

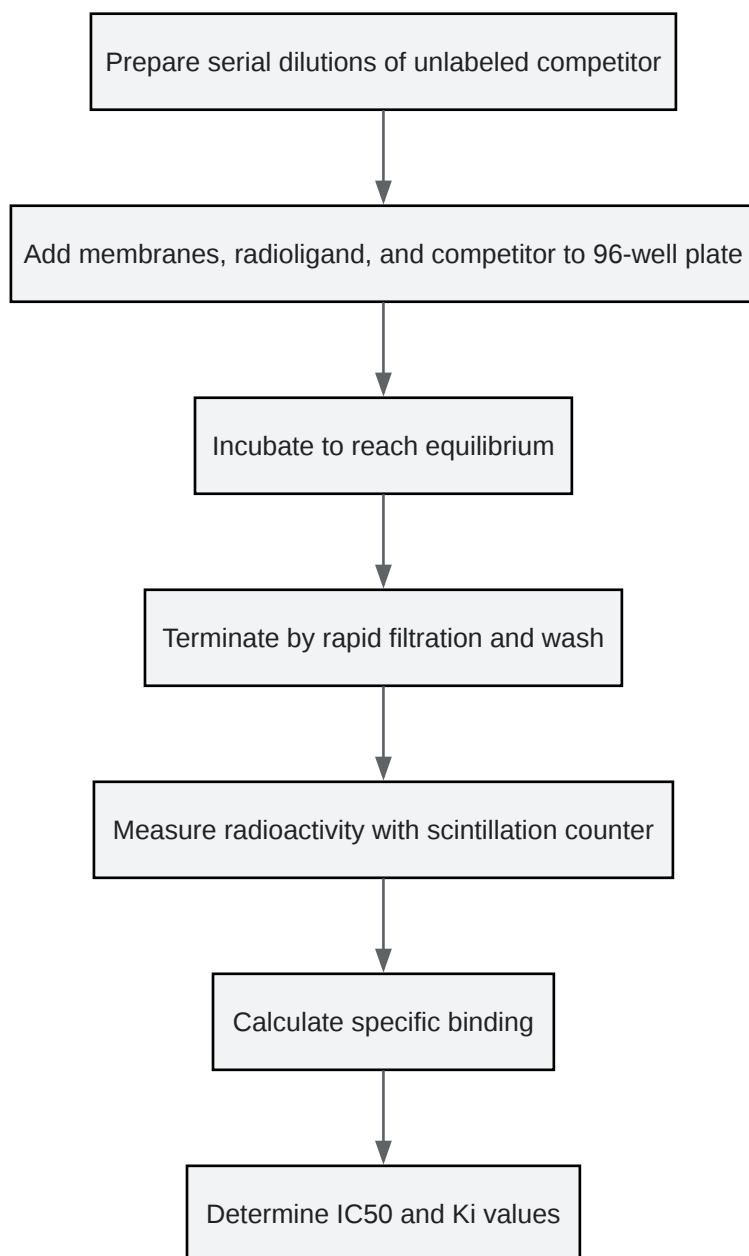
- Mice (e.g., C57BL/6).
- FTY720 or vehicle control.
- Flow cytometer.
- Antibodies against lymphocyte markers (e.g., CD4, CD8, B220).
- Reagents for blood and tissue collection.

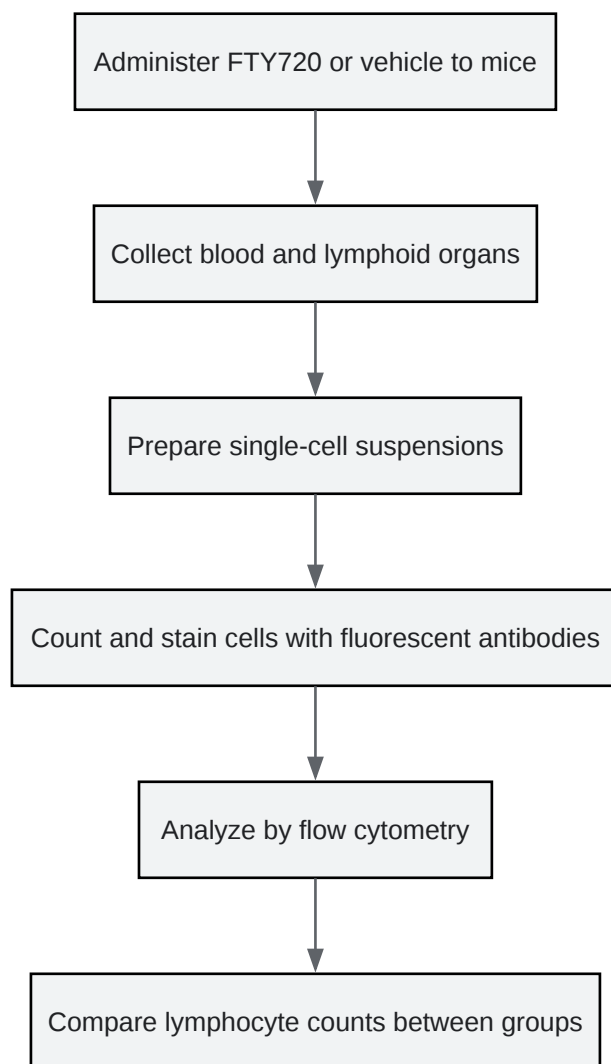
Procedure:

- Administer FTY720 or vehicle to the mice daily for a specified period.
- At the end of the treatment period, collect peripheral blood and secondary lymphoid organs (e.g., lymph nodes, spleen).
- Prepare single-cell suspensions from the collected tissues.

- Count the total number of cells in the blood and lymphoid organs.
- Stain the cells with fluorescently labeled antibodies against specific lymphocyte markers.
- Analyze the stained cells using a flow cytometer to determine the absolute numbers and percentages of different lymphocyte populations (e.g., CD4+ T cells, CD8+ T cells, B cells) in the blood and lymphoid organs.
- Compare the lymphocyte counts between the FTY720-treated and vehicle-treated groups to assess the extent of lymphocyte sequestration.

Experimental Workflow Diagrams





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